An In-depth Technical Guide to the Thermodynamic Stability and Physical Properties of 4-Ethyl-1,3-dithiolane-2-thione
An In-depth Technical Guide to the Thermodynamic Stability and Physical Properties of 4-Ethyl-1,3-dithiolane-2-thione
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and physical properties of 4-Ethyl-1,3-dithiolane-2-thione. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust analytical framework by leveraging extensive data from the parent compound, 1,3-dithiolane-2-thione, and related heterocyclic systems. We delve into predicted physical characteristics, propose viable synthetic pathways, and explore the fundamental thermodynamic parameters governing the molecule's stability. Methodologies for the experimental determination and computational prediction of these properties are detailed, ensuring a self-validating and authoritative resource for professionals in the field.
Introduction: The 1,3-Dithiolane-2-thione Core and its 4-Ethyl Derivative
The 1,3-dithiolane-2-thione scaffold is a five-membered heterocyclic system containing two sulfur atoms at the 1 and 3 positions and a thione group at the 2 position. This core structure, also known as ethylene trithiocarbonate, is a significant building block in organic synthesis and materials science. Its derivatives are explored for their utility as precursors for tetrathiafulvalene (TTF) analogues, which are crucial in the development of organic conductors and semiconductors. Furthermore, the unique electronic properties and reactivity of the dithiocarbonate group make it a versatile intermediate.
The subject of this guide, 4-Ethyl-1,3-dithiolane-2-thione, introduces an ethyl substituent at the C4 position of the heterocyclic ring. This substitution is anticipated to modulate the molecule's physical properties, such as solubility and crystal packing, and to influence its thermodynamic stability through steric and electronic effects. Understanding these properties is paramount for its application in targeted synthesis, reaction kinetics, and the development of novel materials or pharmacologically active agents.
Physical Properties: From Parent Scaffold to Substituted Derivative
Baseline Physical Properties of 1,3-Dithiolane-2-thione
The unsubstituted core, 1,3-dithiolane-2-thione (CAS 822-38-8), is a yellow, low-melting solid. Its key physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄S₃ | [1][2] |
| Molecular Weight | 136.26 g/mol | [3] |
| Melting Point | 37 °C | |
| Boiling Point | 95-105 °C at 0.01 Torr | |
| Density | 1.47 g/cm³ | |
| Refractive Index | 1.732 | |
| XLogP3 | 2 | [1] |
Table 1: Experimentally determined and computed physical properties of the parent compound, 1,3-dithiolane-2-thione.
Predicted Influence of the 4-Ethyl Substituent
The introduction of an ethyl group at the C4 position is expected to alter the physical properties in several predictable ways:
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Molecular Weight: The molecular weight will increase to 164.31 g/mol .
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Melting and Boiling Points: The addition of the ethyl group increases the molecular surface area and the potential for van der Waals interactions. This will likely lead to an increase in both the melting and boiling points compared to the parent compound. However, the introduction of a chiral center and potential for conformational isomers might disrupt crystal lattice packing, which could temper the increase in the melting point.
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Solubility: The aliphatic ethyl group will increase the lipophilicity of the molecule. Consequently, 4-Ethyl-1,3-dithiolane-2-thione is expected to show decreased solubility in polar solvents (e.g., water) and enhanced solubility in nonpolar organic solvents (e.g., hexane, toluene) compared to 1,3-dithiolane-2-thione. This is reflected in a predicted increase in the octanol-water partition coefficient (LogP).
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Density and Refractive Index: These properties are also expected to be influenced by the change in molecular volume and polarizability, though the magnitude of the change is less straightforward to predict without experimental data.
Synthesis and Spectroscopic Characterization
The synthesis of 4-substituted 1,3-dithiolane-2-thiones can be achieved through established methodologies in heterocyclic chemistry.
Proposed Synthetic Pathway
A robust and high-yield method for synthesizing 1,3-dithiolane-2-thiones involves the reaction of an epoxide with a source of the trithiocarbonate dianion, such as potassium ethyl xanthogenate. This approach is advantageous as it is often stereospecific and proceeds under mild conditions.
A proposed synthesis for 4-Ethyl-1,3-dithiolane-2-thione would start from 1,2-epoxybutane. The reaction with potassium ethyl xanthogenate in a suitable polar aprotic solvent, such as acetone or DMF, would lead to the opening of the epoxide ring and subsequent cyclization to form the desired product.
Caption: Proposed synthesis of 4-Ethyl-1,3-dithiolane-2-thione.
Methodological Protocol: Synthesis
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Reaction Setup: To a solution of 1,2-epoxybutane (1.0 eq) in anhydrous acetone, add potassium ethyl xanthogenate (1.1 eq).
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Reaction Execution: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Ethyl-1,3-dithiolane-2-thione.
Anticipated Spectroscopic Data
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¹H NMR: The spectrum should reveal characteristic signals for the ethyl group (a triplet and a quartet) and diastereotopic protons on the five-membered ring, which will appear as complex multiplets.
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¹³C NMR: The spectrum will show distinct signals for the two carbons of the ethyl group, the two ring carbons, and a downfield signal for the thione carbon (C=S), typically observed above 200 ppm.
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IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1050-1250 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns.
Thermodynamic Stability: A Core Analysis
Thermodynamic stability dictates the energy landscape of a molecule, influencing its reactivity, equilibrium position in reactions, and persistence under various conditions. The key parameters are the standard enthalpy of formation (ΔfH°) and the standard Gibbs free energy of formation (ΔfG°).
Fundamental Concepts
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Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability relative to the constituent elements.
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Standard Gibbs Free Energy of Formation (ΔfG°): This parameter combines enthalpy and entropy and represents the work obtainable from the formation of the compound. It is the ultimate arbiter of thermodynamic stability under constant pressure and temperature.
Thermodynamic Data of Analogous Compounds
Direct experimental thermochemical data for 4-Ethyl-1,3-dithiolane-2-thione is unavailable. However, experimental studies on related heterocyclic thiones provide crucial reference points. For instance, the gas-phase enthalpy of formation for 1,3-thiazolidine-2-thione (a related five-membered ring with one nitrogen and two sulfur atoms) has been determined to be +97.1 ± 4.0 kJ·mol⁻¹[4][5]. The six-membered ring analogue, 1,3-dithiane-2-thione, provides another point of comparison[6][7].
| Compound | Formula | State | ΔfH° (kJ·mol⁻¹) | Method | Source |
| 1,3-Thiazolidine-2-thione | C₃H₅NS₂ | gas | +97.1 ± 4.0 | Experimental | [4] |
| 1,3-Oxazolidine-2-thione | C₃H₅NO₂S | gas | -74.4 ± 4.6 | Experimental | [4] |
Table 2: Experimentally determined gas-phase standard molar enthalpies of formation for related heterocyclic compounds.
Factors Influencing the Stability of 4-Ethyl-1,3-dithiolane-2-thione
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Ring Strain: Five-membered rings like 1,3-dithiolane possess inherent ring strain due to the deviation from ideal bond angles. Calorimetric studies on related compounds show that 1,2-dithiolanes are approximately 3.7 kcal/mol (15.5 kJ/mol) less stable than their six-membered 1,2-dithiane counterparts due to increased ring strain[8]. This inherent strain is a key factor in the overall enthalpy of the molecule.
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Inductive and Steric Effects of the Ethyl Group:
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Inductive Effect: The ethyl group is a weak electron-donating group, which can have a minor stabilizing effect on the adjacent carbon atom.
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Steric Strain: The presence of the ethyl group can introduce gauche interactions and increase steric strain within the molecule, depending on its preferred conformation (axial vs. equatorial). This steric hindrance can lead to a less negative (or more positive) enthalpy of formation, indicating a slight decrease in thermodynamic stability compared to a hypothetical unstrained analogue.
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Electronic Nature of the Trithiocarbonate Group: The C=S double bond and the two adjacent sulfur atoms create a unique electronic environment. The stability of this group contributes significantly to the overall stability of the molecule.
Determination of Thermodynamic Parameters
The determination of thermodynamic properties is a rigorous process involving both experimental and computational chemistry.
Caption: Workflow for determining the gas-phase enthalpy of formation.
Experimental Protocol:
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Enthalpy of Combustion (ΔcH°): The standard molar enthalpy of combustion of the solid compound is measured using rotary bomb combustion calorimetry. This technique involves combusting a known mass of the sample in a high-pressure oxygen environment and measuring the resultant temperature change[4][5].
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Enthalpy of Sublimation (ΔsubH°): The enthalpy of sublimation, which is the energy required to transition the substance from a solid to a gas, is determined using the Knudsen effusion technique. This involves measuring the vapor pressure of the solid as a function of temperature[4][5].
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Derivation of Gas-Phase Enthalpy of Formation: The standard enthalpy of formation of the solid (ΔfH°(s)) is calculated from the enthalpy of combustion using Hess's Law. The gas-phase enthalpy of formation (ΔfH°(g)) is then derived by combining the solid-phase value with the enthalpy of sublimation:
ΔfH°(g) = ΔfH°(s) + ΔsubH°
Computational Protocol:
High-level ab initio calculations, such as the Gaussian-3 (G3) theory, are employed to predict the gas-phase enthalpy of formation. To improve accuracy, isodesmic reactions are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation, which allows for significant cancellation of errors in the quantum mechanical calculations[4].
Conclusion and Future Outlook
This technical guide has established a detailed profile of 4-Ethyl-1,3-dithiolane-2-thione by integrating data from its parent scaffold with fundamental chemical principles. We have provided predicted physical properties, outlined a viable synthetic route, and discussed the critical factors governing its thermodynamic stability. The presented methodologies for experimental and computational characterization provide a clear roadmap for future research.
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